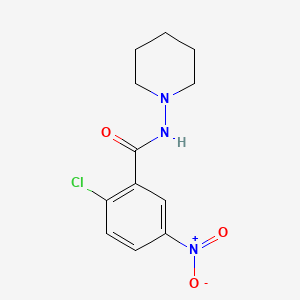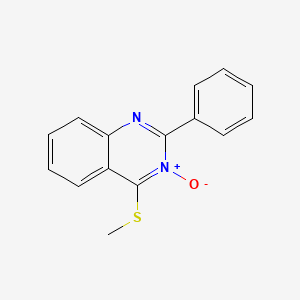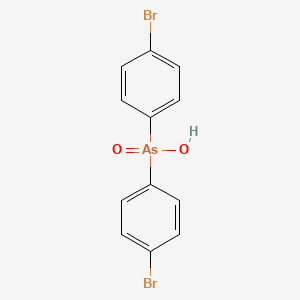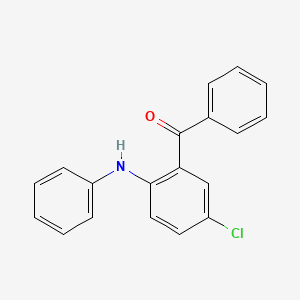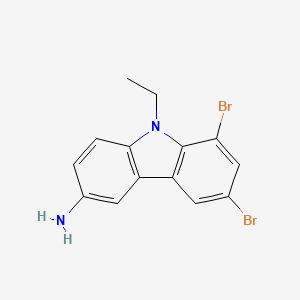
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry . The presence of bromine atoms at positions 6 and 8, along with an ethyl group at position 9, makes this compound unique and potentially useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine typically involves the bromination of 9-ethyl-9H-carbazol-3-amine. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-linked carbazole derivatives.
Oxidation Products: Carbazole-3-imine or other oxidized derivatives.
Aplicaciones Científicas De Investigación
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry:
Material Science: Employed in the synthesis of novel polymers and materials with unique optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is primarily related to its ability to participate in π-conjugation and charge transfer processes . The bromine atoms and the ethyl group influence the electronic properties of the carbazole core, enhancing its ability to interact with other molecules and materials . This makes it a valuable component in electronic devices and materials science .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazol-3-amine: Lacks the bromine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Similar bromination pattern but lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazol-3-amine: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine stands out due to the combined presence of bromine atoms and an ethyl group, which significantly alters its electronic and physical properties compared to its analogs . This makes it particularly useful in applications requiring specific charge transport and optoelectronic characteristics .
Propiedades
Número CAS |
105957-58-2 |
|---|---|
Fórmula molecular |
C14H12Br2N2 |
Peso molecular |
368.07 g/mol |
Nombre IUPAC |
6,8-dibromo-9-ethylcarbazol-3-amine |
InChI |
InChI=1S/C14H12Br2N2/c1-2-18-13-4-3-9(17)7-10(13)11-5-8(15)6-12(16)14(11)18/h3-7H,2,17H2,1H3 |
Clave InChI |
KWMCRCMNHWZIQK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N)C3=C1C(=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


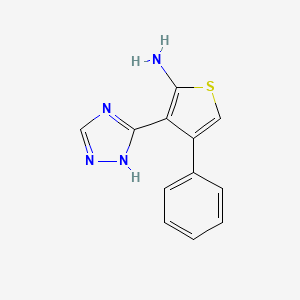

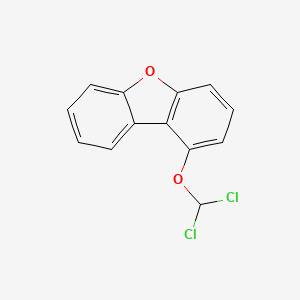
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)

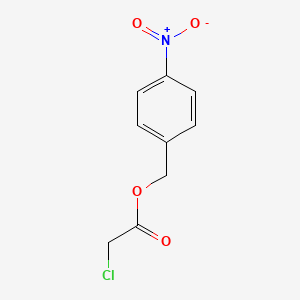
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
